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A comprehensive review of the clinical trial landscape for the histone deacetylase (HDAC)

inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is presented below, alongside

available preclinical data for the related compound Saha-OH (Nicotinamide-hydroxamic acid). A

notable scarcity of clinical trial information for Saha-OH currently limits a direct comparative

analysis based on human studies.

Introduction
Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA), is a well-established

histone deacetylase (HDAC) inhibitor. It is a member of the hydroxamate group of compounds

and functions by binding to the active site of HDACs, leading to an accumulation of acetylated

histones and other proteins. This epigenetic modification results in changes in gene expression

that can induce cell differentiation, cell cycle arrest, and apoptosis in cancer cells. The U.S.

Food and Drug Administration (FDA) has approved Vorinostat for the treatment of cutaneous

manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have persistent,

progressive, or recurrent disease during or after two systemic therapies.[1][2]

Saha-OH, or Nicotinamide-hydroxamic acid, is also a hydroxamic acid derivative. Preclinical

data suggests it acts as a selective HDAC6 inhibitor with anti-inflammatory properties and the

ability to attenuate macrophage apoptosis.[3] However, a thorough search of publicly available

clinical trial registries and scientific literature did not yield any registered or published clinical

trials involving Saha-OH for any indication. Therefore, this guide will focus on presenting the
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extensive clinical trial data for Vorinostat, while acknowledging the current data gap for Saha-
OH.

Mechanism of Action
Vorinostat exerts its anticancer effects through the inhibition of class I and class II HDAC

enzymes.[2] This inhibition leads to the hyperacetylation of histone proteins, which alters

chromatin structure and modulates the transcription of various genes, including those involved

in cell cycle regulation and apoptosis.[4] Vorinostat's mechanism also involves interactions with

signaling pathways such as the insulin-like growth factor (IGF) signaling pathway.[5][6]

The proposed mechanism for Saha-OH, based on preclinical studies, is a more selective

inhibition of HDAC6.[3] This selectivity may translate to a different safety and efficacy profile

compared to broader HDAC inhibitors like Vorinostat, but this remains to be investigated in

clinical settings.
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Caption: Simplified signaling pathway of Vorinostat's mechanism of action.

Clinical Trial Data for Vorinostat
Vorinostat has been extensively studied in numerous clinical trials across a wide range of

malignancies, both as a monotherapy and in combination with other agents.
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Monotherapy Trials
A selection of key monotherapy trials for Vorinostat is summarized in the table below.

Trial

Identifier
Indication Phase

Number of

Patients

Dosing

Regimen

Key

Efficacy

Results

Key

Safety/Tox

icity

Findings

NCT00091

559

Refractory

Cutaneous

T-cell

Lymphoma

(CTCL)

II 74

400 mg

orally once

daily

Overall

objective

response

rate of

~30%[7]

Fatigue,

diarrhea,

nausea

(mild to

moderate)

[2]

-

Recurrent

Glioblasto

ma

Multiforme

II 66

200 mg

orally twice

daily for 14

days, every

3 weeks

Median

overall

survival of

5.7 months

Thrombocy

topenia,

fatigue,

dehydratio

n

NCT00045

006

Advanced

Solid

Tumors

and

Hematologi

c

Malignanci

es

I 73

Dose

escalation

(200 mg qd

to 400 mg

bid)

1 CR, 3

PRs, 2

unconfirme

d PRs[8]

Anorexia,

dehydratio

n, diarrhea,

fatigue

(dose-

limiting)[8]

-

Advanced

Leukemias

and

Myelodyspl

astic

Syndromes

I 41

100-300

mg orally

twice or

thrice daily

for 14 days

2 CRs, 2

CRs with

incomplete

blood

count

recovery

Fatigue,

thrombocyt

openia,

diarrhea
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Combination Therapy Trials
Vorinostat has also been evaluated in combination with chemotherapy, radiation therapy, and

other targeted agents.

Trial

Identifier
Indication Phase

Combination

Agents

Key Efficacy

Results

Key

Safety/Toxici

ty Findings

NCT0073173

1

Newly

Diagnosed

Glioblastoma

I/II

Temozolomid

e and

Radiation

Therapy

Median

overall

survival of

16.5 months

Hematologic

toxicities,

fatigue

-

Advanced

Solid

Malignancies

I

Carboplatin

and

Paclitaxel

11 PRs and 7

SDs out of 25

evaluable

patients

Nausea,

diarrhea,

fatigue,

neuropathy,

thrombocytop

enia, anemia

E1104

HER2-

Amplified

Breast

Cancer

I/II Trastuzumab

Low

response rate

in Phase II

Well-tolerated

at the

recommende

d dose

-

Relapsed/Ref

ractory Acute

Myeloid

Leukemia

I

Cytarabine

and

Etoposide

6 CRs in 13

patients at

MTD

Hyperbilirubin

emia, septic

death,

anorexia,

fatigue (dose-

limiting)

Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below is a generalized workflow

for a Phase I dose-escalation study of an oral anticancer agent like Vorinostat, based on

common practices described in the cited literature.
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dotdot digraph "Phase_I_Trial_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge

[arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Patient Screening\n& Informed Consent", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Baseline [label="Baseline Assessment\n(Tumor measurement, labs)",

fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Escalation [shape=diamond, label="Dose

Escalation\n(e.g., 3+3 design)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment

[label="Drug Administration\n(e.g., Oral Vorinostat)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Monitoring [label="Toxicity & Safety\nMonitoring (e.g., CTCAE)", fillcolor="#F1F3F4",

fontcolor="#202124"]; PK_PD [label="Pharmacokinetic &\nPharmacodynamic\nAnalysis",

fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Tumor Response\nAssessment

(e.g., RECIST)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MTD [shape=ellipse,

label="Determine Maximum\nTolerated Dose (MTD)", fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges Start -> Baseline; Baseline -> Dose_Escalation; Dose_Escalation -> Treatment;

Treatment -> Monitoring; Treatment -> PK_PD; Monitoring -> Response; Response ->

Dose_Escalation [label="If no DLT"]; Dose_Escalation -> MTD [label="If DLT observed"]; }

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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